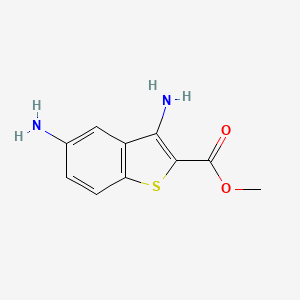![molecular formula C12H16ClN3O3 B7464807 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS), which makes it a valuable tool for studying oxidative stress and related pathways.
Mécanisme D'action
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide generates ROS through a redox cycling mechanism that involves the transfer of electrons between 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide and cellular components such as NADH and NADPH. This leads to the production of superoxide anion, hydrogen peroxide, and other ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been shown to induce a variety of biochemical and physiological effects, including mitochondrial dysfunction, activation of stress signaling pathways, and induction of apoptosis. 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has also been shown to induce oxidative damage to cellular components, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide in lab experiments is its ability to generate ROS in a controlled manner, which allows for the study of oxidative stress and related pathways. However, 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide also has limitations, including its potential toxicity and the need for careful handling and disposal due to its reactive properties.
Orientations Futures
There are several future directions for research on 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide, including the development of new derivatives with improved properties, the study of its effects on specific cell types and pathways, and the development of new therapeutic approaches based on its ability to induce oxidative stress and apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanisms underlying 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide-induced oxidative stress and its potential role in the development of various diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoyl chloride with N,N-dimethyl-1,3-propanediamine to yield 4-chloro-N,N-dimethyl-3-nitrobenzamide. This intermediate is then reacted with 1,3-dibromo-2-propanol to yield 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide.
Applications De Recherche Scientifique
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been used in a variety of scientific research applications, including studies on oxidative stress, mitochondrial dysfunction, and apoptosis. 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been shown to induce oxidative stress in a variety of cell types, including cancer cells, and has been used as a tool to study the role of ROS in cancer cell growth and survival.
Propriétés
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-15(2)7-3-6-14-12(17)9-4-5-10(13)11(8-9)16(18)19/h4-5,8H,3,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCCFFQHRWLVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)




![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)

![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)

![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

